4-(4-Methylphenyl)-2-thiophenecarbaldehyde
Overview
Description
4-(4-Methylphenyl)-2-thiophenecarbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a thiophene ring substituted with a 4-methylphenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-2-thiophenecarbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzaldehyde and thiophene-2-carboxylic acid.
Formation of Intermediate: The intermediate compound is formed through a Friedel-Crafts acylation reaction, where 4-methylbenzaldehyde reacts with thiophene-2-carboxylic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-2-thiophenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a catalyst like iron (III) chloride (FeCl3).
Major Products Formed
Oxidation: 4-(4-Methylphenyl)-2-thiophenecarboxylic acid.
Reduction: 4-(4-Methylphenyl)-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Methylphenyl)-2-thiophenecarbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-2-thiophenecarbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the thiophene ring can participate in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylpropiophenone: An aromatic ketone with a similar methylphenyl group but different functional group (ketone instead of aldehyde).
4-Methylbenzaldehyde: An aromatic aldehyde with a similar methylphenyl group but lacks the thiophene ring.
Thiophene-2-carboxaldehyde: Contains the thiophene ring and aldehyde group but lacks the methylphenyl substitution.
Uniqueness
4-(4-Methylphenyl)-2-thiophenecarbaldehyde is unique due to the combination of its structural features: the presence of both a thiophene ring and a 4-methylphenyl group, along with an aldehyde functional group
Properties
IUPAC Name |
4-(4-methylphenyl)thiophene-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9-2-4-10(5-3-9)11-6-12(7-13)14-8-11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYLCRLQJVQIEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853311-16-7 | |
Record name | 4-(4-METHYLPHENYL)-2-THIOPHENECARBALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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